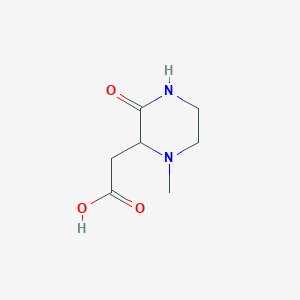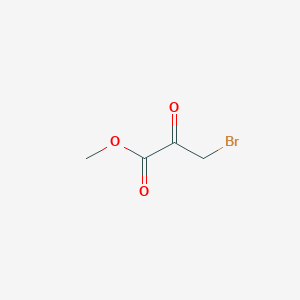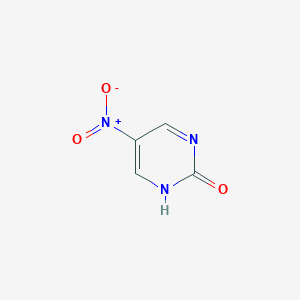
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C7H13NO2S. It is part of the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate can be synthesized through the reaction of L-cysteine with aldehydes or ketones. The reaction typically involves refluxing L-cysteine with the chosen aldehyde or ketone, followed by purification and protection steps . For example, L-cysteine can be reacted with different aldehydes, and subsequent Boc protection leads to the formation of enantiopure thiazolidine-4-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound often involve green chemistry approaches to improve yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are employed to achieve efficient and environmentally friendly production .
化学反応の分析
Types of Reactions
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazolidine derivatives. These products have diverse applications in different fields .
科学的研究の応用
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Similar compounds to methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate include:
Thiazolidine-4-carboxylic acid: A simpler analog with similar chemical properties.
2,2-Dimethylthiazolidine: A related compound with a similar structure but lacking the carboxylate group.
Thiazolidine-2,4-dicarboxylate: A compound with two carboxylate groups, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and carboxylate groups enhances its stability and reactivity, making it a valuable compound for various applications .
特性
IUPAC Name |
methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHPVDWIPMNOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(CS1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329358 |
Source


|
| Record name | 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3963-75-5 |
Source


|
| Record name | 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)




![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)



